

A Comprehensive Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

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Abstract

This technical guide provides an in-depth analysis of **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**, a compound of significant interest to the scientific community. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.^{[1][2][3]} This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's systematic nomenclature, physicochemical properties, a validated synthetic pathway, and rigorous analytical characterization methodologies. By integrating field-proven insights with foundational scientific principles, this guide explains not only the procedures but also the underlying causality for experimental choices, ensuring a robust and reproducible understanding of this important chemical entity.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity begins with its formal nomenclature and fundamental properties. This section establishes the systematic name and key physical data for the title compound.

International Union of Pure and Applied Chemistry (IUPAC) Nomenclature

The systematic name for the parent molecule is 2,3-dihydro-1-benzofuran-2-ylmethanamine.[4] The hydrochloride salt is therefore named (2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. The numbering of the benzofuran ring system assigns the oxygen atom position 1, with the subsequent atoms of the heterocyclic ring numbered 2 and 3. The methanamine substituent is located at the 2-position.

Chemical Structure


Chemical structure of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Figure 1. 2D Structure of **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**.

Physicochemical Data Summary

The fundamental properties of the compound are crucial for experimental design, including solubility testing, formulation, and dosage calculations. The data below has been consolidated from authoritative chemical databases.

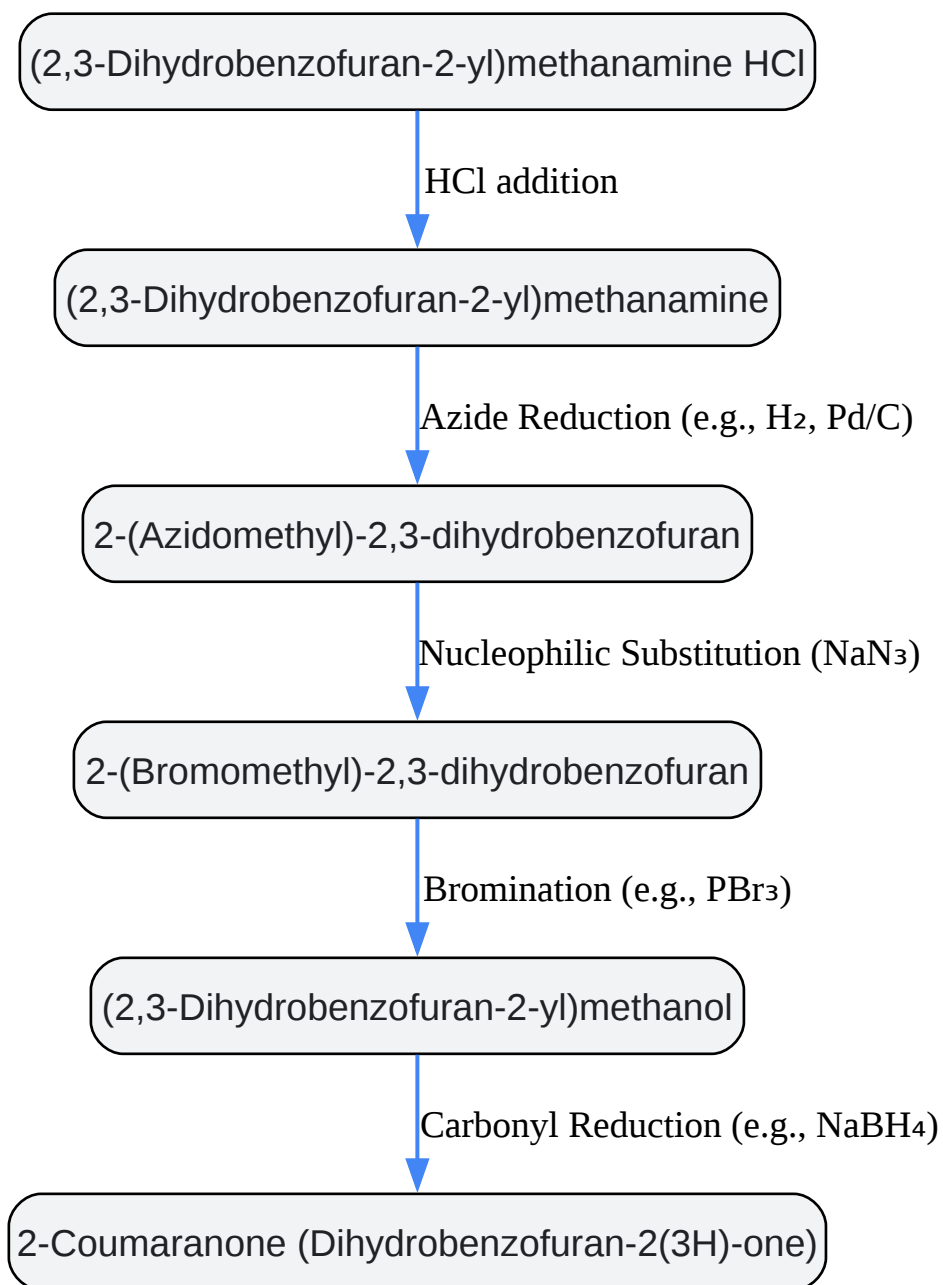
Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClNO	PubChem CID: 24229475[5]
Molecular Weight	185.65 g/mol	Matrix Fine Chemicals[6]
CAS Number	19997-54-7	Santa Cruz Biotechnology[7]
Parent Amine Formula	C ₉ H ₁₁ NO	PubChem CID: 29905[4]
Parent Amine MW	149.19 g/mol	PubChem CID: 29905[4]
Parent Amine CAS	21214-11-9	Sigma-Aldrich[8]
Appearance	White to off-white solid (predicted)	N/A
Solubility	Soluble in water, methanol (predicted)	N/A

Synthesis and Purification

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-explored area of organic chemistry.^{[9][10]} The following section details a robust and logical synthetic route to obtain high-purity **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**, starting from commercially available materials.

Retrosynthetic Analysis and Strategy

The core directive in designing this synthesis is to build the dihydrobenzofuran ring system first, followed by the introduction and modification of the side chain. Our retrosynthetic approach disconnects the target molecule at the C-N bond of the aminomethyl group, tracing back to a key intermediate, 2-(bromomethyl)-2,3-dihydrobenzofuran. This intermediate can be formed from the corresponding alcohol, which, in turn, is accessible from a common precursor like 2-coumaranone via reduction. The final step is the formation of the hydrochloride salt.



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Diagram 1: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Three-Step Synthesis

This protocol is designed for self-validation, with clear checkpoints for characterization of intermediates.

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol

- **Setup:** To a round-bottom flask under a nitrogen atmosphere, add 2-Coumaranone (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).
- **Reaction:** Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH_4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.
- **Monitoring:** Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran

- **Setup:** Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen. Cool to 0 °C.
- **Bromination:** Add phosphorus tribromide (PBr_3) (0.5 eq) dropwise. Stir at 0 °C for 2 hours. Insight: This in-situ conversion to the bromide is often cleaner than isolating the potentially unstable brominated intermediate.
- **Substitution:** In a separate flask, dissolve sodium azide (NaN_3) (3.0 eq) in dimethylformamide (DMF). Add the cold DCM solution containing the in-situ generated bromide to the azide solution.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight.
- **Workup:** Pour the reaction mixture into water and extract with diethyl ether (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate carefully under reduced pressure. Safety Note: Sodium azide is highly toxic, and organic azides are potentially explosive. Handle with extreme caution.

Step 3: Synthesis of **(2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride**

- **Reduction:** Dissolve the azide intermediate (1.0 eq) in methanol. Add Palladium on Carbon (10% Pd/C, 5 mol%).
- **Reaction:** Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or Parr shaker) at room temperature. Stir vigorously until TLC or GC-MS indicates complete consumption of the azide. Expertise: Vigorous stirring is critical for efficient mass transfer in heterogeneous catalysis.
- **Filtration:** Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- **Salt Formation:** Concentrate the filtrate. Re-dissolve the resulting free amine in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- **Isolation:** Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

Comprehensive Analytical Characterization

Structure elucidation and purity assessment are paramount. A multi-technique, orthogonal approach ensures the unambiguous identification and quality of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra should be acquired in a solvent like DMSO-d₆ or D₂O.

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.8 - 7.2	m	4H	Ar-H
Chiral Proton	~4.8 - 5.0	m	1H	O-CH-CH ₂
Methylene Protons (Ring)	~3.0 - 3.4	m	2H	Ar-CH ₂ -CH
Methylene Protons (Side Chain)	~2.9 - 3.2	m	2H	CH-CH ₂ -NH ₃ ⁺
Ammonium Protons	~8.0 - 8.5	br s	3H	-NH ₃ ⁺

Note: The diastereotopic methylene protons on the ring and side chain may present as complex multiplets (e.g., ABX systems), a known feature in similar dihydrobenzofuran structures.[\[11\]](#)

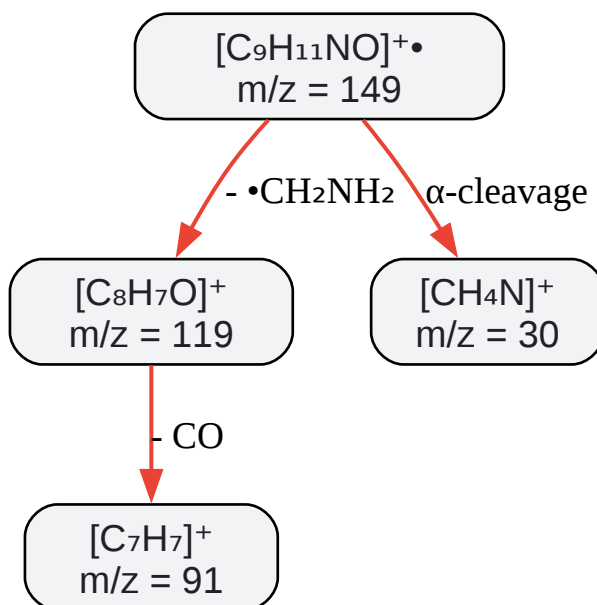
¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Aromatic Carbons	110 - 160	6 x Ar-C
Chiral Carbon	~78 - 82	O-CH-CH ₂
Methylene Carbon (Side Chain)	~42 - 46	CH-CH ₂ -NH ₃ ⁺
Methylene Carbon (Ring)	~30 - 34	Ar-CH ₂ -CH

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For the free base, analysis by GC-MS with electron ionization (EI) is suitable.

- Expected Molecular Ion (M⁺•): m/z = 149.19 (corresponding to the free base C₉H₁₁NO).

- Key Fragmentation: The fragmentation of dihydrobenzofuran derivatives is well-documented. [12] A primary fragmentation pathway involves the loss of the aminomethyl side chain and rearrangements of the dihydrobenzofuran ring.



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Diagram 2: Predicted EI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. As an amine hydrochloride, the spectrum will show characteristic absorptions for the ammonium group (NH_3^+) that are distinct from a primary amine (NH_2). [13]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Strong, Broad	N-H stretching (in -NH ₃ ⁺)
3050 - 3000	Medium	Aromatic C-H stretching
2960 - 2850	Medium	Aliphatic C-H stretching
~1610 & ~1500	Medium	N-H bending (asymmetric & symmetric in -NH ₃ ⁺)[14]
~1220	Strong	Aryl-O-Alkyl C-O stretching
~750	Strong	ortho-disubstituted benzene C-H bend

Insight: The broad, strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an amine salt and clearly distinguishes it from the two sharp peaks expected for a primary amine around 3400-3300 cm⁻¹. [13]

Chromatographic Purity Analysis

Gas chromatography is a suitable method for assessing the purity of the corresponding free amine. The hydrochloride salt must first be neutralized. [15][16]

Protocol: GC-MS Purity Assay

- Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt. Dissolve in 1 mL of methanol. Add 50 µL of a strong base (e.g., 1 M KOH in methanol) to liberate the free amine.
- GC Conditions:
 - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
 - Carrier Gas: Helium at 1.0 mL/min.

- MS Detector: Scan from m/z 35 to 400.
- Analysis: Purity is determined by the peak area percentage of the main component corresponding to the free amine (retention time and mass spectrum).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment.

- Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[\[17\]](#)
- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[\[17\]](#)[\[18\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[18\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[\[17\]](#)
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[\[18\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[18\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[18\]](#)
- Spill Management: Vacuum or sweep up material and place it into a suitable disposal container. Avoid creating dust.[\[18\]](#)

Relevance in Drug Discovery: The Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for pharmacophoric elements, making it an ideal scaffold for targeting various biological receptors and enzymes. Its presence in numerous bioactive molecules has led to its classification as a "privileged structure."

Notable examples of drug discovery programs utilizing this scaffold include:

- **Anti-Inflammatory Agents:** Derivatives have been designed as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammation pathway.[\[1\]](#)
- **Neuropathic Pain and CNS Disorders:** The scaffold has been used to develop potent and selective agonists for the cannabinoid receptor 2 (CB₂), a promising target for treating pain and neuroinflammation.[\[19\]](#)
- **Neurological and Psychological Disorders:** More recently, 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating cognitive and neurological disorders.[\[2\]](#)

The title compound, **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**, serves as a valuable building block or lead compound for libraries aimed at these and other important biological targets.

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